molecular formula C7H8F3N B3346505 1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- CAS No. 119982-26-2

1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)-

Cat. No. B3346505
CAS RN: 119982-26-2
M. Wt: 163.14 g/mol
InChI Key: CABYQZKQVPWHMQ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- is a chemical compound that belongs to the pyrrole family. It is commonly used in scientific research due to its unique properties and potential applications in various fields. In

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- has been shown to have various biochemical and physiological effects. It has been shown to have potential anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- in lab experiments is its unique properties and potential applications in various fields. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to work with in the lab.

Future Directions

There are many future directions for the use of 1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- in scientific research. One potential direction is the development of new anti-cancer drugs based on its unique properties. Another direction is the synthesis of new materials with unique properties and potential applications in various fields. Additionally, further research is needed to fully understand the mechanism of action and potential applications of this compound.

Scientific Research Applications

1H-Pyrrole, 3-ethyl-4-(trifluoromethyl)- has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials science. It has been shown to have potential anti-cancer activity and can be used as a building block in the synthesis of various compounds.

properties

IUPAC Name

3-ethyl-4-(trifluoromethyl)-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N/c1-2-5-3-11-4-6(5)7(8,9)10/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABYQZKQVPWHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20557804
Record name 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

119982-26-2
Record name 3-Ethyl-4-(trifluoromethyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20557804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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